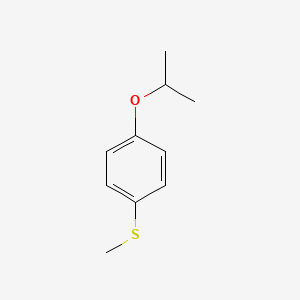

4-Isopropoxythioanisole

Description

Contextual Significance of Substituted Thioanisoles in Chemical Inquiry

Substituted thioanisoles are a class of organic molecules characterized by a thioanisole (B89551) backbone with various functional groups attached to the aromatic ring. These compounds are of significant interest in organic synthesis and materials science. Thioanisole derivatives serve as versatile building blocks for the construction of more complex molecular architectures, particularly heterocyclic compounds containing sulfur. vulcanchem.comuni-koeln.decognitoedu.org The sulfur atom in the thioether linkage imparts specific electronic and reactive properties to the molecule, making it a key participant in a variety of chemical transformations.

The reactivity of substituted thioanisoles is influenced by the nature and position of the substituents on the benzene (B151609) ring. These substituents can modulate the electron density of the aromatic system and the sulfur atom, thereby affecting the compound's behavior in chemical reactions. For instance, the presence of electron-donating or electron-withdrawing groups can influence the susceptibility of the aromatic ring to electrophilic or nucleophilic attack and can also affect the reactivity of the methylthio group.

Rationale for Dedicated Scholarly Investigation of 4-Isopropoxythioanisole

A dedicated scholarly investigation of 4-Isopropoxythioanisole is warranted due to its specific combination of functional groups: a thioether and an isopropoxy group at the para-position of a benzene ring. This particular arrangement of atoms is expected to confer unique electronic and steric properties upon the molecule. The isopropoxy group, being an electron-donating group, can influence the reactivity of the thioanisole moiety, potentially making it a valuable substrate in various synthetic methodologies.

The study of 4-Isopropoxythioanisole can provide insights into the subtle interplay of electronic and steric effects in aromatic systems. Furthermore, as a member of the broader class of 4-substituted thioanisoles, its investigation contributes to a more comprehensive understanding of this important group of compounds. While extensive research on this specific molecule is not widely documented, its structural features suggest potential applications as a precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The most commonly cited method for the synthesis of 4-isopropoxythioanisole involves a nucleophilic aromatic substitution (SNAr) reaction. vulcanchem.com

Overview of Research Trajectories for Aromatic Organosulfur Compounds

Research into aromatic organosulfur compounds is a vibrant and evolving area of organic chemistry. A significant trajectory involves their use as building blocks in the synthesis of complex organic molecules, including biologically active compounds and materials with interesting optical or electronic properties. carlroth.com The development of new synthetic methods for the formation of carbon-sulfur bonds is a key focus, with an emphasis on efficiency, selectivity, and the use of environmentally benign reagents and catalysts.

Another major research direction is the exploration of the reactivity of organosulfur compounds in catalyzed reactions. For example, recent studies have demonstrated the use of 4-substituted thioanisoles in photocatalytic reactions to form carbon-carbon bonds, highlighting the potential of these compounds in green chemistry. uni-koeln.decognitoedu.org The investigation of the electronic properties of organosulfur compounds, including their behavior upon oxidation and the nature of the resulting radical cations, is also an active area of research. sigmaaldrich.com These fundamental studies are crucial for the rational design of new reagents and materials based on aromatic organosulfur scaffolds.

Physicochemical and Spectroscopic Data of 4-Isopropoxythioanisole

Below are the anticipated physicochemical and spectroscopic properties for 4-Isopropoxythioanisole. These values are based on the general characteristics of aromatic thioethers and ethers.

Table 1: Physicochemical Properties of 4-Isopropoxythioanisole

| Property | Value |

| Molecular Formula | C10H14OS |

| Molecular Weight | 182.28 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Insoluble in water; soluble in common organic solvents (predicted) |

Table 2: Predicted Spectroscopic Data for 4-Isopropoxythioanisole

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) protons, and isopropyl protons are expected. The chemical shifts would be influenced by the electron-donating isopropoxy group and the methylthio group. |

| ¹³C NMR | Peaks for aromatic carbons, the methylthio carbon, and the carbons of the isopropoxy group are anticipated. |

| IR Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-O-C (ether), and C-S stretching vibrations would be observed. cognitoedu.orgmatanginicollege.ac.inlibretexts.org |

| Mass Spectrometry | The molecular ion peak (M+) at m/z = 182.28 would be expected, along with fragmentation patterns characteristic of the loss of the isopropyl and methylthio groups. hidenanalytical.comnih.govthermofisher.comwikipedia.org |

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

1-methylsulfanyl-4-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H14OS/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 |

InChI Key |

PMUWLFOXTCSHIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)SC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isopropoxythioanisole and Its Precursors

Regioselective Functionalization Strategies

The synthesis of 4-isopropoxythioanisole fundamentally relies on the precise installation of two different functional groups—an isopropoxy group and a methylthio group—onto a benzene (B151609) ring in a para relationship. Achieving this regioselectivity is a key challenge that can be addressed through several strategic approaches, starting from carefully selected precursors.

A primary strategy involves the sequential functionalization of a monosubstituted or disubstituted benzene ring where the directing effects of the existing substituents guide the position of incoming groups. For instance, starting with 4-mercaptophenol, a common precursor, the synthetic challenge lies in the selective alkylation of the hydroxyl and thiol groups. The phenoxide is a "harder" nucleophile than the thiophenoxide, which is "softer." This difference can be exploited by carefully choosing the alkylating agents and reaction conditions. However, the similar pKa values of phenols and thiophenols can lead to competitive reactions.

A modern and highly effective approach to ensure regioselectivity is the use of protecting groups. One functional group, such as the thiol, can be protected while the other, the phenol (B47542), is alkylated. Following the etherification, the protecting group is removed from the thiol, which is then subsequently alkylated to yield the final thioether.

Transition metal-catalyzed cross-coupling reactions and C-H functionalization offer powerful and regioselective alternatives. mdpi.com For example, starting with 1-bromo-4-iodobenzene, the differential reactivity of the C-Br and C-I bonds can be exploited. A Sonogashira or Suzuki coupling could be performed at the more reactive C-I bond, followed by a subsequent coupling reaction at the C-Br bond to introduce the desired functionalities or their precursors. More advanced C-H activation strategies aim to directly functionalize the C-H bonds of a benzene ring at specific positions, often guided by a directing group. mdpi.com This approach can reduce the number of synthetic steps and improve atom economy.

Another strategy involves the use of cesium carbonate (Cs₂CO₃), which has been shown to promote regioselective O-alkylation over N-alkylation in ambident nucleophiles. rsc.org This principle can be extended to the competitive O- vs. S-alkylation of 4-mercaptophenol, where the large cesium cation may preferentially coordinate with the oxygen atom, facilitating selective etherification. rsc.org

| Strategy | Description | Key Considerations |

| Sequential Alkylation | Stepwise alkylation of a difunctional precursor like 4-mercaptophenol. | Requires careful control of reaction conditions (base, solvent, temperature) to manage competitive O- vs. S-alkylation. |

| Protecting Groups | One functional group is temporarily blocked to allow the other to react selectively. | Involves additional steps for protection and deprotection, potentially lowering overall yield. |

| C-H Functionalization | Direct, metal-catalyzed installation of functional groups onto the aromatic C-H bonds. mdpi.com | Offers high atom economy and step efficiency; regioselectivity is controlled by a directing group or the inherent reactivity of the substrate. mdpi.com |

| Selective Base Promotion | Use of specific bases, like Cs₂CO₃, to favor reaction at one nucleophilic site over another. rsc.org | The choice of cation and solvent system is critical for achieving high regioselectivity. rsc.org |

Development of Novel Carbon-Sulfur Bond Forming Reactions

The creation of the aryl-sulfur bond in 4-isopropoxythioanisole is central to its synthesis. While traditional methods like the reaction of a thiophenoxide with an alkyl halide are robust, recent research has focused on developing more efficient, milder, and novel C–S bond-forming reactions. rsc.org

Photoredox catalysis has emerged as a powerful tool for forging C–S bonds under very mild conditions. beilstein-journals.org This method uses visible light to excite a photocatalyst, which can then mediate the reaction between an aryl precursor and a sulfur source. For instance, an aryl diazonium salt derived from 4-isopropoxyaniline (B1293747) could be reacted with a methylthiol source in the presence of a ruthenium or iridium-based photocatalyst. beilstein-journals.org These reactions often proceed at room temperature and tolerate a wide range of functional groups. beilstein-journals.org Metal-free photocatalysis, using organic dyes like Eosin Y, also represents a greener alternative for these transformations. beilstein-journals.org

Catalyst-free methods for C–S bond formation in aqueous media are also gaining traction. ntu.edu.sg These reactions are environmentally friendly and avoid the use of potentially toxic metal catalysts. Such a strategy could involve the reaction of an activated aryl halide with a sulfur nucleophile in water, sometimes promoted by just heat or microwave irradiation. ntu.edu.sg

The use of thiosulfates (Bunte salts) as versatile sulfur surrogates represents another innovative approach. rsc.org These stable, odorless solids can react with aryl halides or boronic acids under transition-metal catalysis to form thioethers, providing a practical alternative to volatile and malodorous thiols. rsc.org

| Method | Catalyst/Conditions | Substrates | Advantages |

| Classical Nucleophilic Substitution | Base (e.g., NaH, K₂CO₃), polar aprotic solvent. | 4-Isopropoxyphenol/thiophenol derivative and a methylating/isopropylating agent. | Well-established, high yields for simple substrates. |

| Photoredox Catalysis beilstein-journals.org | Visible light, photocatalyst (e.g., [Ru(bpy)₃]²⁺, Eosin Y). beilstein-journals.org | Aryl diazonium salts, aryl halides, thiols. | Extremely mild conditions, high functional group tolerance. beilstein-journals.org |

| Metal-Catalyzed Cross-Coupling | Pd, Cu, or Ni catalyst, ligand, base. | Aryl halide/boronic acid and a thiol or thiol surrogate. | Broad substrate scope, excellent control over bond formation. |

| Aqueous Catalyst-Free Synthesis ntu.edu.sg | Water, often with heating or microwave irradiation. ntu.edu.sg | Activated aryl halides and sulfur nucleophiles. ntu.edu.sg | Environmentally benign, avoids metal catalysts. ntu.edu.sg |

| Thiosulfate (Bunte Salt) Chemistry rsc.org | Metal catalyst (e.g., Cu, Pd). rsc.org | Aryl halides/boronic acids and Bunte salts. rsc.org | Uses stable, odorless sulfur source. rsc.org |

Optimization of Etherification and Thioetherification Procedures

Optimizing the core etherification and thioetherification reactions is crucial for developing a commercially viable and efficient synthesis of 4-isopropoxythioanisole. This involves a systematic study of reaction parameters to maximize yield, minimize reaction time, and reduce side products.

For the etherification step, typically a Williamson ether synthesis, key variables include the base, solvent, temperature, and the nature of the isopropylating agent.

Base: Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol but can present handling challenges. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of use and can enhance selectivity. rsc.org

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are commonly used to dissolve the ionic intermediates and accelerate the reaction.

Temperature: While heating can increase the reaction rate, it may also lead to side reactions, such as elimination of the alkyl halide. Finding the optimal temperature is a balance between reaction time and purity.

Alkylating Agent: Isopropyl iodide is more reactive than isopropyl bromide or chloride but is also more expensive. The choice is often a compromise between reactivity and cost.

For the thioetherification step, similar optimization principles apply. The thiophenoxide is a stronger nucleophile than the phenoxide, which may allow for milder reaction conditions. However, thiols are susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents, which can form disulfide byproducts. Optimization here focuses on using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

The order of the synthetic steps—etherification followed by thioetherification, or vice versa—is another critical parameter to optimize. Introducing the electron-donating isopropoxy group first will activate the ring towards further substitution, which could be beneficial or detrimental depending on the subsequent reaction. A thorough process optimization would evaluate both synthetic routes.

Stereocontrolled Synthesis of Chiral Analogs

While 4-isopropoxythioanisole itself is achiral, its structure serves as a scaffold for creating valuable chiral analogs. Chirality can be introduced by modifying the structure, most commonly by oxidizing the sulfur atom to form a chiral sulfoxide (B87167). The synthesis of a single enantiomer of the corresponding sulfoxide requires stereocontrolled methods.

Asymmetric oxidation of the parent thioether is the most direct route. This can be achieved using chiral oxidizing reagents, such as a modified Sharpless epoxidation reagent, or through metal-catalyzed oxidation with a chiral ligand. For example, titanium or vanadium complexes combined with chiral diol ligands and an oxidant like hydrogen peroxide or tert-butyl hydroperoxide have proven effective for the enantioselective oxidation of sulfides.

An alternative approach involves the use of a chiral auxiliary. mdpi.com A racemic mixture of a precursor could be resolved by reacting it with a single enantiomer of a chiral molecule to form diastereomers, which can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the enantiopure target molecule.

The principles for stereocontrolled synthesis of P-chiral oligonucleotides, which use chiral auxiliaries like oxazaphospholidines to direct the stereochemistry at a phosphorus center, provide a conceptual blueprint that can be adapted for sulfur chemistry. nih.govrsc.org This involves the temporary attachment of a chiral molecule to guide the delivery of a reagent to one face of the substrate, thereby establishing the desired stereocenter. nih.govrsc.org

| Method | Description | Example Reagents/Catalysts |

| Asymmetric Oxidation | Direct oxidation of the sulfide (B99878) to a sulfoxide using a chiral catalyst or reagent system. | Kagan-Andersen procedure (stoichiometric chiral sulfinate), modified Sharpless reagents, Vanadium/chiral ligand complexes. |

| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic starting material, allowing the other to be isolated. | Chiral catalysts can be used to selectively oxidize one enantiomer of the sulfide at a faster rate. |

| Chiral Auxiliary mdpi.com | A chiral molecule is temporarily attached to the substrate to direct a subsequent bond-forming reaction, then removed. | Evans auxiliaries or similar structures adapted for sulfur chemistry. |

Green Chemistry Approaches in 4-Isopropoxythioanisole Synthesis

Integrating the principles of green chemistry into the synthesis of 4-isopropoxythioanisole is essential for modern chemical manufacturing. rjpbcs.com This involves designing processes that are safer, more efficient, and have a reduced environmental footprint. indianchemicalsociety.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org C-H activation and addition reactions are inherently more atom-economical than substitution reactions that generate salt byproducts. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org The use of transition metal, photo-, or biocatalysts in the synthesis aligns with this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. Research into performing reactions in safer solvents like water, supercritical fluids, or even under solvent-free conditions is a key area of green chemistry. ntu.edu.sgrjpbcs.com Microwave-assisted synthesis can often reduce the need for solvents and decrease reaction times. rjpbcs.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. indianchemicalsociety.com Photocatalytic methods that use visible light as the energy source are prime examples of energy-efficient processes. beilstein-journals.org

Renewable Feedstocks: A long-term goal is to source starting materials from renewable biomass rather than petrochemicals. mdpi.com While challenging for specific aromatic compounds, research into bio-based phenols and other platform chemicals is ongoing. mdpi.com

| Green Chemistry Principle | Application in Synthesis of 4-Isopropoxythioanisole |

| Prevention of Waste | Optimizing reactions to achieve near-quantitative yields and eliminate side products. |

| Atom Economy acs.org | Employing C-H activation or addition reactions instead of traditional substitutions that generate inorganic salt waste. acs.org |

| Less Hazardous Synthesis | Replacing toxic reagents and solvents with safer alternatives. |

| Safer Solvents rjpbcs.com | Developing procedures that use water as a solvent or are conducted under solvent-free conditions. ntu.edu.sgrjpbcs.com |

| Energy Efficiency indianchemicalsociety.com | Utilizing photocatalysis or microwave-assisted synthesis to reduce energy consumption compared to conventional heating. rjpbcs.comindianchemicalsociety.com |

| Catalysis acs.org | Using recyclable catalysts (metal, organic, or biological) instead of stoichiometric reagents. acs.org |

Elucidation of Reactivity and Reaction Mechanisms of 4 Isopropoxythioanisole

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The regiochemical outcome and reaction rate are heavily influenced by the nature of the substituents already present on the ring. wikipedia.org In 4-isopropoxythioanisole, both the isopropoxy (-OCH(CH₃)₂) and the methylthio (-SCH₃) groups are ortho, para-directing. organicchemistrytutor.compearson.com

The directing power of these groups stems from their ability to donate electron density into the π-system of the benzene ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. organicchemistrytutor.comulethbridge.ca Groups that donate electron density are known as activating groups because they make the ring more nucleophilic and thus more reactive toward electrophiles. wikipedia.orgorganicchemistrytutor.com

Both the isopropoxy and methylthio groups possess lone pairs on the heteroatom (oxygen and sulfur, respectively) adjacent to the ring, allowing for a resonance-based electron-donating (+M) effect. ulethbridge.ca However, the isopropoxy group is a significantly stronger activating group than the methylthio group. pearson.com This difference is attributed to the better orbital overlap between the 2p orbital of oxygen and the 2p orbital of the aromatic carbon compared to the less effective overlap between the 3p orbital of sulfur and the carbon 2p orbital. pearson.com Consequently, the isopropoxy group has a more pronounced effect on increasing the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.com

In 4-isopropoxythioanisole, the two substituents are para to each other. The stronger activating group, isopropoxy, will therefore dominate the directing effects. The positions ortho to the isopropoxy group (positions 3 and 5) are activated and are the primary sites for electrophilic attack. The positions ortho to the methylthio group (positions 2 and 6) are also activated, but to a lesser extent.

| Position of Attack | Directing Influence | Predicted Outcome | Rationale |

| 2, 6 | Ortho to -SCH₃ | Minor Product | Activated, but less so than positions 3 and 5. May experience steric hindrance from the adjacent methylthio group. |

| 3, 5 | Ortho to -O-iPr | Major Product | Strongly activated by the dominant isopropoxy group via resonance. |

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in the thioether linkage of 4-isopropoxythioanisole is nucleophilic. brainkart.com This is because sulfur's valence electrons are in the third shell, making them more polarizable and less tightly held than the valence electrons of oxygen, rendering thioethers more nucleophilic than their ether counterparts. brainkart.commasterorganicchemistry.comlibretexts.org

A characteristic reaction of thioethers is their S-alkylation via an Sₙ2 mechanism upon treatment with alkyl halides. This reaction results in the formation of a stable tertiary sulfonium (B1226848) salt. brainkart.comlibretexts.orglibretexts.org For 4-isopropoxythioanisole, this can be illustrated by its reaction with an alkyl halide like methyl iodide:

4-iPrO-C₆H₄-SCH₃ + CH₃I → [4-iPrO-C₆H₄-S(CH₃)₂]⁺I⁻

These sulfonium salts are themselves useful intermediates. The positively charged sulfur atom is an excellent leaving group, and the adjacent carbon atoms become susceptible to nucleophilic attack. libretexts.org

While nucleophilic substitution directly at the neutral sulfur atom of a thioether is not typical, such reactions are central to the chemistry of its derivatives. Nucleophilic substitution can occur at a tricoordinate sulfur center, as in a sulfonium salt, or a tetracoordinate center, as in a sulfonyl derivative. mdpi.comnih.gov These substitutions often proceed through either a concerted Sₙ2-type mechanism with inversion of configuration or a stepwise addition-elimination (A-E) mechanism that involves a hypervalent sulfur intermediate (a sulfurane). mdpi.comnih.gov The specific pathway depends on the substrate, nucleophile, and reaction conditions. nih.gov

Oxidative Transformations of the Thioether Moiety

The thioether group is readily oxidized, and this transformation is one of the most important reactions for 4-isopropoxythioanisole. The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. brainkart.commasterorganicchemistry.com

The oxidation of thioethers to sulfoxides is typically achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide or sodium periodate. brainkart.com Further oxidation of the sulfoxide to the sulfone requires a stronger oxidizing agent, such as a peroxyacid (e.g., m-CPBA), or more forcing conditions. brainkart.commasterorganicchemistry.com The ability to stop the oxidation at the sulfoxide stage is due to the reduced nucleophilicity of the sulfur atom in the sulfoxide compared to the parent thioether.

A variety of modern reagents have been developed for the selective oxidation of sulfides, offering high chemoselectivity and milder reaction conditions. ontosight.airsc.org

| Reagent(s) | Product | Selectivity | Reference(s) |

| H₂O₂ (1 equiv.) | 4-Isopropoxyphenyl methyl sulfoxide | Good for Sulfoxide | brainkart.com |

| m-CPBA (1 equiv.) | 4-Isopropoxyphenyl methyl sulfoxide | Good for Sulfoxide | masterorganicchemistry.com |

| m-CPBA (≥2 equiv.) | 4-Isopropoxyphenyl methyl sulfone | Good for Sulfone | masterorganicchemistry.com |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Controllable by reagent loading | rsc.org |

| Zirconium-based catalysts / H₂O₂ | Sulfoxide | High (98-99%) | ontosight.ai |

The mechanism of thioether oxidation, for instance by hydrogen peroxide, is understood to begin with a nucleophilic attack by the thioether's sulfur atom on one of the peroxide's oxygen atoms. nih.gov The sensitivity of this reaction is therefore dependent on the electronic properties of the thioether. nih.gov

For 4-isopropoxythioanisole, the presence of the electron-donating isopropoxy group in the para position increases the electron density on the sulfur atom, enhancing its nucleophilicity and thus accelerating the rate of oxidation compared to unsubstituted thioanisole (B89551). nih.govacs.org Conversely, electron-withdrawing groups on the aromatic ring would decrease the reaction rate. acs.org

Kinetic studies on various aryl thioethers have quantified the influence of substituents and the nature of the oxidant. acs.org For example, oxidation by hypochlorite (B82951) is orders of magnitude faster than by hydrogen peroxide under similar near-physiological conditions. acs.org The mechanism can also be influenced by the presence of Lewis acids, which can bind to the oxidant or the thioether and promote an electron-transfer pathway. nih.govnih.gov

Reductive Processes and their Selectivity

Reductive transformations involving 4-isopropoxythioanisole can target either the oxidized sulfoxide and sulfone derivatives or the C-S bonds of the thioether itself.

The deoxygenation of sulfoxides back to their corresponding sulfides is a well-established and chemoselective process. rsc.orgorganic-chemistry.org A wide array of reducing systems can achieve this transformation efficiently, often leaving other functional groups intact. organic-chemistry.org The reduction of sulfones to sulfides is considerably more challenging and requires more powerful reducing agents, such as diisobutylaluminum hydride (DIBAL-H). tandfonline.com The difference in reactivity allows for the selective reduction of a sulfoxide in the presence of a sulfone. rsc.org

| Substrate | Reagent System | Product | Selectivity | Reference(s) |

| 4-Isopropoxyphenyl methyl sulfoxide | MnBr(CO)₅ / PhSiH₃ | 4-Isopropoxythioanisole | Excellent; does not reduce sulfones or amides | rsc.org |

| 4-Isopropoxyphenyl methyl sulfoxide | Triflic anhydride (B1165640) / KI | 4-Isopropoxythioanisole | Excellent; tolerates ketones, esters, alkenes | organic-chemistry.org |

| 4-Isopropoxyphenyl methyl sulfone | DIBAL-H | 4-Isopropoxythioanisole | Harsher conditions required than for sulfoxide reduction | tandfonline.com |

| 4-Isopropoxythioanisole | Raney Nickel | Isopropoxybenzene + Methane | C-S bond cleavage (desulfurization) | acs.org |

Reductive cleavage of the carbon-sulfur bonds in thioethers is another important process. For aryl thioethers like 4-isopropoxythioanisole, this typically involves breaking the Aryl-S and/or the Alkyl-S bond. Classical methods often employ Raney Nickel for complete desulfurization. acs.org More modern and selective methods have also been developed. For instance, low-valent titanium reagents are effective for cleaving certain types of C-S bonds, and electrochemical studies have shown that the site of cleavage (Aryl-S vs. Alkyl-S) can sometimes be controlled by factors like temperature. niscpr.res.innih.govrsc.org

Rearrangement Reactions Involving the Isopropoxy and Thioanisole Groups

Intramolecular rearrangement reactions offer powerful methods for skeletal reconstruction. For a molecule like 4-isopropoxythioanisole, the most relevant potential rearrangement is the Smiles rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr). wikipedia.orgsynarchive.comnih.gov The general mechanism involves a nucleophilic moiety at one end of a side chain attacking the aromatic ring, displacing a heteroatom group (X) from its point of attachment (ipso position). synarchive.commanchester.ac.uk For the reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups, and the connecting chain must be flexible enough to allow the intramolecular attack. wikipedia.org

While 4-isopropoxythioanisole itself is not primed to undergo a Smiles rearrangement, a simple derivative could be. For example, if the methyl group of the thioether were replaced with a 2-hydroxyethyl group, the resulting alcohol could act as the internal nucleophile. Under basic conditions, the deprotonated hydroxyl group could attack the C-1 carbon of the ring, displacing the isopropoxy group in a classic Smiles rearrangement.

A related reaction, the Truce-Smiles rearrangement, utilizes a strong organometallic base to deprotonate a carbon atom adjacent to the heteroatom, which then acts as the nucleophile, and does not require the aromatic ring to be activated by electron-withdrawing groups. wikipedia.org

Another well-known reaction, the Claisen rearrangement, involves the thermal rearrangement of allyl aryl ethers. libretexts.orglibretexts.org This reaction is not directly applicable to 4-isopropoxythioanisole. However, an analogous compound, 4-(methylthio)phenyl allyl ether, would be expected to undergo a libretexts.orglibretexts.org-sigmatropic rearrangement upon heating to yield 2-allyl-4-(methylthio)phenol. ucalgary.ca

Metal-Catalyzed Cross-Coupling Reactions Involving Sulfur

The reactivity of the sulfur center in 4-Isopropoxythioanisole allows it to participate in various metal-catalyzed cross-coupling reactions, which are pivotal for the construction of complex organic molecules. Palladium-catalyzed reactions, in particular, have been extensively studied for their efficiency in forming and cleaving carbon-sulfur (C–S) bonds. These transformations are crucial in pharmaceuticals, materials science, and natural product synthesis. organic-chemistry.orgresearchgate.net

Palladium catalysts are highly effective in mediating the formation and cleavage of C–S bonds, offering a versatile tool for molecular engineering. While direct experimental data on 4-Isopropoxythioanisole in these specific reactions is not extensively documented, its behavior can be inferred from studies on structurally similar aryl sulfides, such as other thioanisole derivatives. chemrxiv.orgchemrxiv.org The isopropoxy group, being an electron-donating group, is expected to influence the electronic properties of the aryl ring and the sulfur atom, thereby affecting the rates and outcomes of the catalytic steps.

C-S Bond Formation:

Palladium-catalyzed C–S bond formation typically involves the cross-coupling of an aryl halide or triflate with a thiol. In the context of 4-Isopropoxythioanisole, this would entail reactions where the thioanisole moiety is constructed. However, more relevant to its reactivity are reactions where the existing C–S bond participates.

C-S Bond Cleavage:

The cleavage of the C(aryl)-S bond in thioanisole derivatives is a key step in several palladium-catalyzed transformations. These reactions often utilize the aryl sulfide (B99878) as a coupling partner, where the sulfide group is ultimately replaced by another functional group. For instance, in debenzylative cross-coupling reactions of aryl benzyl (B1604629) sulfides, a palladium catalyst facilitates C–S bond cleavage as part of a tricatalytic cycle. organic-chemistry.orgresearchgate.net Similarly, nickel-catalyzed metathesis reactions of thioanisoles demonstrate the reversible cleavage of the C–S bond. chemrxiv.org

The general susceptibility of aryl sulfides to C–S bond activation by a palladium catalyst can sometimes be a limiting factor in reactions aiming for other transformations on the molecule. organic-chemistry.org For 4-Isopropoxythioanisole, the electron-donating isopropoxy group would likely enhance the electron density at the ipso-carbon, potentially influencing the ease of oxidative addition of the C–S bond to a Pd(0) center.

Below is a representative table illustrating the types of palladium-catalyzed cross-coupling reactions involving C-S bond cleavage in aryl sulfides, which can be extrapolated to 4-Isopropoxythioanisole.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Sulfides

| Aryl Sulfide Substrate | Coupling Partner | Palladium Catalyst System | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Aryl Benzyl Sulfide | Aryl Bromide | Pd(dba)₂ / NiXantPhos | Diaryl Sulfide | 80-95% organic-chemistry.org |

| Thioanisole Derivative | Aryl Nitrile | Ni(COD)₂ / dcype | Aryl Thioether | 70-90% chemrxiv.org |

| Aryl Sulfide | Amine | Pd(II) / Ligand | Aryl Amine | 60-85% |

| Aryl Sulfide | Boronic Acid | Pd(OAc)₂ / SPhos | Biaryl | 65-90% |

The mechanism of palladium-catalyzed cross-coupling reactions involving C–S bonds generally follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (if applicable), and reductive elimination. nih.govnih.gov

Oxidative Addition:

The catalytic cycle is initiated by the oxidative addition of the C–S bond of the aryl sulfide (or more commonly, an aryl halide in C-S formation reactions) to a low-valent palladium(0) complex. uvic.carsc.org This step involves the cleavage of the C–S bond and the formation of a new arylpalladium(II) sulfide complex. The rate of this step is sensitive to the electronic nature of the aryl group. For 4-Isopropoxythioanisole, the electron-donating isopropoxy group might retard the oxidative addition of an aryl halide in a C-S formation context but could facilitate the direct oxidative addition of the C(aryl)-S bond in cleavage reactions by increasing the electron density on the aromatic ring.

Transmetalation:

In cross-coupling reactions, after the initial oxidative addition of an aryl halide, a transmetalation step occurs where a second coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center. nih.gov When an aryl sulfide itself is a coupling partner undergoing C-S cleavage, the subsequent step might involve another nucleophile attacking the palladium complex.

Reductive Elimination:

The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, regenerating the palladium(0) catalyst. nih.govresearchgate.net This step forms the final product. The electronic properties of the ligands and the substrates significantly influence the rate of reductive elimination. For the formation of a C–S bond, studies have shown that the reductive elimination is accelerated for electron-rich thiolates and electron-poor aryl groups, suggesting a nucleophilic attack of the thiolate on the carbon atom. nih.gov

A plausible catalytic cycle for a palladium-catalyzed reaction involving the cleavage of the C–S bond in a substrate like 4-Isopropoxythioanisole and coupling with a generic nucleophile (Nu) is depicted below.

Table 2: Key Steps in a Generic Catalytic Cycle for C-S Cleavage

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | The C(aryl)-SMe bond of 4-isopropoxythioanisole adds to a Pd(0) complex. | (4-isopropoxyphenyl)Pd(II)(SMe)Lₙ |

| 2. Ligand Exchange/Attack | A nucleophile (Nu⁻) displaces the methylthiolate group or attacks the palladium center. | (4-isopropoxyphenyl)Pd(II)(Nu)Lₙ |

| 3. Reductive Elimination | The aryl group and the nucleophile couple and are eliminated from the palladium center. | Product: 4-isopropoxy-Ar-Nu |

| 4. Catalyst Regeneration | The Pd(0)Lₙ catalyst is regenerated and re-enters the catalytic cycle. | Pd(0)Lₙ |

Computational and experimental studies on related systems provide a detailed understanding of the energetics and transition states of these fundamental steps, which are crucial for optimizing reaction conditions and designing more efficient catalysts. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 Isopropoxythioanisole

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 4-isopropoxythioanisole would be primarily investigated using quantum chemical methods, with Density Functional Theory (DFT) being a prominent choice due to its balance of accuracy and computational cost. nih.govnih.gov Methods like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are standard for optimizing the molecular geometry and calculating electronic properties. researchgate.net Such calculations would reveal key details about the molecule's charge distribution, bond lengths, and bond angles.

Key electronic properties that would be determined include the dipole moment, polarizability, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map, for instance, would identify the electron-rich and electron-deficient regions of 4-isopropoxythioanisole, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov These fundamental calculations are crucial for understanding the molecule's intrinsic stability and reactivity. rsc.org

Molecular Orbital Analysis and Frontier Orbitals

A critical aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov For a molecule like 4-isopropoxythioanisole, computational methods would precisely calculate the energies of these orbitals and visualize their spatial distribution, showing the contributions of the isopropoxy, thioether, and phenyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-Isopropoxythioanisole This table is illustrative and not based on actual experimental or calculated data.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.50 | Indicates electron-donating capability. |

| LUMO Energy | -1.20 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.30 | Suggests moderate chemical stability. |

Conformational Analysis and Energetics

The flexibility of the isopropoxy and methylthio groups means that 4-isopropoxythioanisole can exist in various spatial arrangements or conformations. Conformational analysis involves computationally exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers to rotation around single bonds (transition states). nih.gov

By systematically rotating the dihedral angles associated with the C(aryl)-O, O-C(isopropyl), C(aryl)-S, and S-C(methyl) bonds and calculating the corresponding energy, a detailed energy profile can be constructed. This analysis would reveal the most energetically favorable conformation of the molecule in the gas phase. Studies on related molecules like thioanisole (B89551) have shown that the relative stability of planar versus gauche conformers is a key point of investigation. researchgate.net These energetic details are vital as the reactivity and physical properties of the molecule can be highly dependent on its predominant conformation.

Reaction Pathway Analysis and Transition State Theory

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. dtu.dk For 4-isopropoxythioanisole, one could investigate reactions such as electrophilic aromatic substitution or oxidation at the sulfur atom. Reaction pathway analysis involves mapping the potential energy surface that connects reactants to products. wikipedia.org

According to Transition State Theory (TST), the rate of a reaction is determined by the energy of the transition state, which is the highest energy point along the minimum energy path. dtu.dk Computational methods are used to locate the geometry of these transition state structures and calculate their energies. This allows for the determination of the activation energy barrier, providing a theoretical estimate of the reaction rate. dtu.dk This approach can elucidate the step-by-step mechanism of a reaction at the molecular level.

Solvent Effects on Reactivity: Computational Modeling

Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. nih.govdiracprogram.orguni-muenchen.de

By performing quantum chemical calculations within the PCM framework, it is possible to determine how the electronic structure, conformational stability, and reaction pathways of 4-isopropoxythioanisole are affected by different solvents. mdpi.com The model calculates the free energy of solvation, which includes electrostatic and non-electrostatic contributions, providing insights into how a polar or nonpolar environment might stabilize or destabilize the molecule, its intermediates, and transition states. nih.govmdpi.com

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical calculations can predict various spectroscopic properties from fundamental principles. For 4-isopropoxythioanisole, one could compute its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational frequencies (IR and Raman) are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. Comparing these predicted spectra with experimental ones is a powerful method for structural validation. nih.gov

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. spectroscopyonline.com These techniques are complementary and essential for identifying the functional groups present in 4-Isopropoxythioanisole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of bonds within the molecule.

C-O Stretching: Aryl alkyl ethers exhibit strong, characteristic C-O stretching absorptions. A mixed ether like 4-Isopropoxythioanisole is expected to show two strong bands: an asymmetric C-O-C stretch between 1300-1200 cm⁻¹ (aromatic C-O) and another between 1050-1010 cm⁻¹ (alkyl C-O). ijert.org

C-S Stretching: The C-S bond stretch in thioethers is typically weak and found in the 710-570 cm⁻¹ range, which can sometimes be difficult to definitively assign as it falls in the complex fingerprint region. libretexts.org

Aromatic Vibrations: The spectrum will show sharp peaks for C=C stretching within the aromatic ring around 1600-1450 cm⁻¹. wpmucdn.com Aromatic C-H stretching appears above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions from the C-H bonds of the isopropoxy and methylthio groups will be observed in the 2980-2850 cm⁻¹ region.

Out-of-Plane Bending: A strong absorption in the 850-800 cm⁻¹ region is highly characteristic of the 1,4-disubstitution pattern of the benzene (B151609) ring.

Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of light and is particularly sensitive to non-polar, symmetric vibrations. wikipedia.org

Symmetric Vibrations: The symmetric "breathing" mode of the benzene ring typically produces a strong Raman signal.

C-S Bond: The C-S bond, being less polar than the C-O bond, often yields a more easily identifiable Raman signal compared to its weak IR absorption.

Complementary Information: While C-O stretching is prominent in IR, it is weaker in Raman. Conversely, vibrations with a large change in polarizability, such as those of the C-S bond and the benzene ring, are strong in Raman spectra, providing complementary data to FT-IR. libretexts.org

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR | >3000 | Medium |

| Aliphatic C-H Stretch | FT-IR | 2850-2980 | Medium-Strong |

| Aromatic C=C Stretch | FT-IR/Raman | 1450-1600 | Medium-Strong |

| Asymmetric Ar-O-C Stretch | FT-IR | 1200-1300 | Strong |

| Symmetric R-O-C Stretch | FT-IR | 1010-1050 | Strong |

| C-S Stretch | FT-IR/Raman | 570-710 | Weak (IR), Medium (Raman) |

| Aromatic C-H Out-of-Plane Bend (1,4-subst.) | FT-IR | 800-850 | Strong |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight, helps validate the molecular formula, and offers structural clues through the analysis of fragmentation patterns. rsc.org

When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which is often energetically unstable and breaks apart into smaller, charged fragments. rsc.org The pattern of these fragments is unique to the molecule's structure.

For 4-Isopropoxythioanisole, the following key features are expected in its mass spectrum:

Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron. Its m/z value provides the molecular weight of the compound.

Key Fragmentation Pathways:

Loss of a Methyl Radical: Alpha-cleavage next to the sulfur atom can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a significant [M-15]⁺ fragment.

Loss of an Isopropyl Group: Cleavage of the ether bond can result in the loss of an isopropyl radical (•CH(CH₃)₂, 43 Da) or the formation of an isopropyl cation ([C₃H₇]⁺, m/z 43), which is often a stable and prominent fragment. up.ac.za

Loss of Propene: A common rearrangement pathway for ethers involves the elimination of an alkene. For the isopropoxy group, this would be the loss of propene (CH₂=CHCH₃, 42 Da) via a McLafferty-type rearrangement, leading to an [M-42]⁺ fragment corresponding to the 4-hydroxythioanisole radical cation.

Thioanisole-specific Fragmentation: Thioanisole (B89551) derivatives are known to undergo rearrangements, such as the loss of a sulfhydryl radical (•SH, 33 Da), which could lead to an [M-SH]⁺ fragment.

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| M⁺ | [C₁₀H₁₄OS]⁺ | Molecular Ion |

| M-15 | [M - •CH₃]⁺ | Loss of methyl radical from the thioether |

| M-43 | [M - •C₃H₇]⁺ | Loss of isopropyl radical from the ether |

| M-42 | [M - C₃H₆]⁺ | Rearrangement and loss of propene |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Electronic Spectroscopy (UV-Vis) for Chromophore Interactions and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org This technique is used to study the electronic structure of molecules containing chromophores (light-absorbing groups).

In 4-Isopropoxythioanisole, the benzene ring acts as the primary chromophore. The isopropoxy (-OR) and methylthio (-SR) groups act as auxochromes—substituents that modify the absorption characteristics of the chromophore. Both are electron-donating groups that interact with the π-system of the benzene ring.

Electronic Transitions: The absorption bands in the UV spectrum of substituted benzenes arise from π → π* transitions within the aromatic ring. Benzene itself shows a primary absorption band (E-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. libretexts.org

Bathochromic Shift: The presence of electron-donating auxochromes like the isopropoxy and methylthio groups causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the delocalization of the non-bonding electrons from the oxygen and sulfur atoms into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Combined Effect: With two electron-donating groups in a para configuration, the bathochromic shift is expected to be more significant than in monosubstituted anisole (B1667542) or thioanisole. The UV-Vis spectrum is therefore a sensitive probe of the electronic communication between the substituents and the aromatic ring.

Advanced Spectroscopic Methods for Reaction Monitoring

Modern chemical synthesis increasingly relies on advanced spectroscopic methods for real-time, in-situ reaction monitoring. Techniques like FT-IR and Raman spectroscopy can be used with fiber-optic probes immersed directly into a reaction vessel, allowing chemists to track the progress of a reaction without the need for sampling and offline analysis. libretexts.org

For the synthesis of 4-Isopropoxythioanisole, these methods offer significant advantages:

Tracking Reactant Consumption and Product Formation: In a potential synthesis from 4-(methylthio)phenol (B156131) and 2-bromopropane, one could use in-situ FT-IR to monitor the disappearance of the broad O-H stretching band of the starting phenol (B47542) and the simultaneous appearance of the characteristic aliphatic C-H and C-O stretching bands of the isopropoxy group in the product.

Identification of Intermediates: These techniques can help identify transient intermediates that may form during the reaction, providing crucial mechanistic insights. libretexts.org

Process Optimization: By providing real-time data on reaction kinetics and conversion, these methods enable the rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time, leading to improved yields and purity.

The use of such Process Analytical Technology (PAT) tools is vital for developing robust and efficient synthetic processes on both laboratory and industrial scales. libretexts.org

Synthesis and Investigation of 4 Isopropoxythioanisole Derivatives and Analogs

Systematic Variation of Aromatic Substituents

The introduction of various substituents onto the aromatic ring of 4-isopropoxythioanisole is a key strategy for modulating its electronic properties. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the electron density distribution within the molecule, thereby affecting its reactivity, spectral properties, and potential applications in materials science.

A systematic study would involve the synthesis of a library of derivatives with substituents at various positions on the aromatic ring. The resulting compounds could then be characterized to establish a clear structure-property relationship.

Table 1: Hypothetical 4-Isopropoxythioanisole Derivatives with Varied Aromatic Substituents and their Expected Properties

| Substituent (R) | Position | Expected Electronic Effect | Potential Impact on Properties |

| -CH₃ | ortho, meta | Electron-donating (weak) | Increased electron density, potential for enhanced solubility in organic solvents. |

| -OCH₃ | ortho, meta | Electron-donating (strong) | Significant increase in electron density, potential for lower oxidation potentials. |

| -NO₂ | ortho, meta | Electron-withdrawing (strong) | Significant decrease in electron density, potential for higher oxidation potentials and altered absorption spectra. |

| -CN | ortho, meta | Electron-withdrawing (strong) | Decrease in electron density, potential for use in electron-transport materials. |

| -Cl | ortho, meta | Electron-withdrawing (weak) | Halogen bonding potential, altered reactivity and solubility. |

This table is illustrative and based on general principles of physical organic chemistry.

Modification of the Isopropoxy Chain

Alterations to the isopropoxy group could provide another avenue for fine-tuning the properties of 4-isopropoxythioanisole. Modifications could include varying the length of the alkyl chain, introducing branching, or incorporating functional groups. For instance, replacing the isopropyl group with a longer, more flexible alkyl chain could enhance solubility in nonpolar organic solvents and influence the morphology of thin films if the compound is used in organic electronics.

Introducing functional groups onto the alkoxy chain, such as hydroxyl or carboxyl groups, could impart new functionalities, such as the ability to coordinate with metal ions or participate in hydrogen bonding. These modifications would be expected to significantly alter the intermolecular interactions and self-assembly behavior of the resulting molecules.

Table 2: Proposed Modifications to the Isopropoxy Chain and their Potential Consequences

| Modification | Example Structure | Potential Effect on Properties |

| Chain Elongation | 4-(Butoxy)thioanisole | Increased lipophilicity, improved solubility in nonpolar solvents. |

| Branching | 4-(sec-Butoxy)thioanisole | Altered packing in the solid state, potential for amorphous film formation. |

| Functionalization | 4-(2-Hydroxypropoxy)thioanisole | Increased polarity, potential for hydrogen bonding and coordination chemistry. |

| Introduction of Unsaturation | 4-(Allyloxy)thioanisole | Potential for post-synthetic modification via the allyl group. |

This table presents hypothetical structures and their anticipated properties based on known structure-property relationships.

Heteroatom Substitution within the Aromatic Core

Replacing the benzene (B151609) ring of 4-isopropoxythioanisole with a heteroaromatic system, such as thiophene (B33073) or pyridine (B92270), would lead to a new class of analogs with distinct electronic and structural characteristics. Thiophene, being an electron-rich heterocycle, would likely lead to analogs with lower oxidation potentials compared to their benzene counterparts. Pyridine, on the other hand, is an electron-deficient heterocycle, and its incorporation would be expected to result in materials with higher electron affinities. nuph.edu.ua

The synthesis of such analogs would likely involve the coupling of an appropriately substituted heteroaryl halide with an isopropoxythiolate or a similar synthetic equivalent. The position of the nitrogen atom in the pyridine ring or the sulfur atom in the thiophene ring relative to the isopropoxy and methylthio substituents would have a profound impact on the electronic structure and reactivity of the resulting molecule.

Table 3: Potential Heteroaromatic Analogs of 4-Isopropoxythioanisole

| Heteroaromatic Core | Proposed Structure | Expected Electronic Character |

| Thiophene | 2-Isopropoxy-5-(methylthio)thiophene | Electron-rich, potentially lower bandgap in polymeric form. |

| Pyridine | 2-Isopropoxy-5-(methylthio)pyridine | Electron-deficient, potential for n-type semiconducting behavior. |

| Pyridazine | 3-Isopropoxy-6-(methylthio)pyridazine | Electron-deficient, altered coordination properties. |

The structures and expected properties in this table are theoretical and await experimental validation.

Polymerization and Oligomerization Studies Involving 4-Isopropoxythioanisole as a Monomer or Building Block

The presence of the aromatic ring and the sulfur atom in 4-isopropoxythioanisole suggests its potential use as a monomer for the synthesis of conjugated polymers. Poly(phenylene sulfide)s are a well-known class of high-performance polymers, and derivatives of 4-isopropoxythioanisole could lead to new materials with tailored properties.

Polymerization could potentially be achieved through oxidative coupling or by introducing polymerizable functional groups onto the monomer. For example, the introduction of halogens onto the aromatic ring would allow for cross-coupling polymerization methods like Suzuki or Stille coupling. The resulting polymers would be expected to possess interesting optical and electronic properties, with the isopropoxy and methylthio groups influencing their solubility, processability, and solid-state packing.

Oligomerization studies would also be valuable for understanding the fundamental electronic properties of short, well-defined chains of 4-isopropoxythioanisole units. These oligomers could serve as model compounds for the corresponding polymers and could find applications in molecular electronics. The synthesis of such oligomers would likely involve stepwise coupling reactions to control the chain length and end-groups precisely.

Table 4: Potential Polymerization Strategies for 4-Isopropoxythioanisole Derivatives

| Monomer | Polymerization Method | Potential Polymer Structure | Potential Applications |

| Dibromo-4-isopropoxythioanisole | Suzuki or Stille Coupling | Poly(4-isopropoxythioanisole) | Organic photovoltaics, field-effect transistors. |

| 4-Isopropoxythioanisole | Oxidative Polymerization | Poly(phenylene sulfide) derivative | High-performance thermoplastics, dielectric materials. |

| Diethynyl-4-isopropoxythioanisole | Glaser Coupling | Phenylenesulfide-ethynylene copolymer | Conjugated polymers with tunable bandgaps. |

This table outlines hypothetical polymerization routes and is not based on reported experimental work for this specific monomer.

Applications of 4 Isopropoxythioanisole in Advanced Chemical Research

Role as a Precursor in Complex Organic Synthesis

The chemical reactivity of 4-Isopropoxythioanisole makes it a valuable starting material for the construction of intricate molecular architectures, particularly in the synthesis of heterocyclic compounds and as an intermediate for pharmaceuticals.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. While direct studies detailing the use of 4-Isopropoxythioanisole in the synthesis of a wide array of heterocyclic scaffolds are still emerging, the principles of organic synthesis suggest its potential. The thioether and isopropoxy groups can be chemically modified to facilitate the formation of various ring systems. For instance, the sulfur atom can participate in cyclization reactions to form sulfur-containing heterocycles, which are known for their diverse biological activities. The synthesis of new series of substituted heterocyclic scaffolds often involves the condensation of various precursors, a process where a molecule like 4-Isopropoxythioanisole could potentially be functionalized and employed. nih.gov

The development of new pharmaceuticals often relies on the availability of unique and adaptable chemical intermediates. 4-Isopropoxythioanisole serves as a precursor for such intermediates. The functional groups present on the molecule can be manipulated through various organic reactions to introduce new functionalities, which are crucial for the biological activity of a drug molecule. For example, the thioether can be oxidized to a sulfoxide (B87167) or a sulfone, moieties that are present in numerous therapeutic agents. While specific, publicly available examples directly linking 4-Isopropoxythioanisole to late-stage pharmaceutical intermediates are limited, its structural motifs are relevant to the synthesis of compounds with potential therapeutic applications.

Investigation as a Ligand or Catalyst in Transition Metal Chemistry

The sulfur atom in 4-Isopropoxythioanisole possesses lone pairs of electrons, making it a potential ligand for transition metals. This interaction can be harnessed to develop novel catalytic systems for a variety of chemical transformations.

In homogeneous catalysis , ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst. 4-Isopropoxythioanisole, by coordinating to a metal center, can influence the electronic and steric environment around the metal, thereby tuning its catalytic activity. The development of such systems is an active area of research.

In heterogeneous catalysis , the molecule could be immobilized on a solid support to create a catalyst that is easily separable from the reaction mixture. The principles of both homogeneous and heterogeneous catalysis are central to the production of a vast range of chemical products, from bulk chemicals to fine pharmaceuticals. elsevier.com

| Catalysis Type | Potential Role of 4-Isopropoxythioanisole | Advantages |

| Homogeneous | As a ligand to modify metal catalyst properties. | High activity and selectivity. |

| Heterogeneous | Immobilized on a solid support to act as a catalyst. | Ease of separation and catalyst recycling. |

Understanding the mechanism of a catalytic reaction is paramount for its optimization. The study of catalytic cycles often involves investigating the interaction between the catalyst and the substrates. When 4-Isopropoxythioanisole or its derivatives are used as ligands, spectroscopic and computational methods can be employed to gain insights into the elementary steps of the catalytic cycle. These studies can reveal information about substrate binding, activation, and product release, which is crucial for the rational design of more efficient catalysts. Mechanistic studies are a cornerstone of modern catalysis research, providing a deeper understanding of how chemical transformations occur at a molecular level.

Integration into Advanced Materials Research

The properties of 4-Isopropoxythioanisole also make it a candidate for incorporation into advanced materials. Its aromatic core and functional groups can be exploited in the synthesis of polymers and other materials with tailored properties. For example, it could be a monomer or a building block for conjugated polymers, which are of interest for applications in organic electronics. The development of new materials with specific functions is a rapidly growing field, and molecules like 4-Isopropoxythioanisole can provide the chemical diversity needed to create novel materials with desired optical, electronic, or mechanical properties. The synthesis of poly(3,4-propylenedioxythiophene) (PProDOT) analogues, for instance, highlights the importance of functionalized thiophene (B33073) derivatives in creating advanced polymer materials. rsc.org

Role in the Synthesis of Functional Polymers

Thioether compounds, the broader class to which 4-Isopropoxythioanisole belongs, are known to be valuable building blocks in polymer chemistry. For instance, poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its thermal stability and chemical resistance, synthesized from sodium sulfide (B99878) and 1,4-dichlorobenzene. wikipedia.org Modifications to the phenylene ring or the sulfide linkage can impart new functionalities. It was hypothesized that 4-Isopropoxythioanisole could serve as a monomer or a modifying agent to introduce isopropoxy and thioether functionalities into polymer backbones, potentially influencing properties such as solubility, processability, and thermal behavior. However, no studies detailing such applications have been found.

Contribution to Novel Optoelectronic Materials

Organic molecules with sulfur-containing groups and aromatic systems are of significant interest in the field of optoelectronics due to their potential semiconducting and light-emitting properties. ossila.com The sulfur atom's lone pair of electrons can participate in π-conjugation, influencing the electronic structure and, consequently, the optical and electrical properties of the material. Thiophene derivatives, for example, are widely used in the development of organic solar cells and light-emitting diodes. nus.edu.sg While thioanisole (B89551) derivatives have been investigated for their optoelectronic properties, researchgate.net specific data on the contribution of the isopropoxy substituent in 4-Isopropoxythioanisole to the optoelectronic characteristics of any resulting materials is not available in the current body of scientific literature.

Exploration in Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined, functional structures. Thioether groups can participate in various non-covalent interactions, including coordination with metal ions and hydrogen bonding (when in proximity to a suitable donor). These interactions can drive the self-assembly of complex architectures. While thioether-functionalized molecules have been utilized as ligands in the formation of supramolecular networks, mdpi.com there is no published research specifically detailing the use of 4-Isopropoxythioanisole in the construction of supramolecular assemblies. The interplay of the isopropoxy group and the thioether in directing such assemblies remains an unexplored area of research.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and application of 4-Isopropoxythioanisole. These computational tools can significantly accelerate research and development by rapidly screening virtual compounds, predicting their properties, and identifying optimal reaction pathways. apiary.io For a target molecule like 4-Isopropoxythioanisole, ML algorithms can analyze vast datasets of known reactions to predict the most efficient synthetic routes, potentially reducing the time and cost associated with experimental trials. apiary.io

Machine learning models are capable of optimizing manufacturing processes by analyzing complex data from production environments. apiary.io This can lead to improved yields, reduced energy consumption, and enhanced purity of 4-Isopropoxythioanisole. apiary.io By predicting molecular properties, AI can also fast-track the discovery of new applications for this compound in fields such as pharmaceuticals or advanced materials. apiary.io The integration of these technologies promises a future where the design and synthesis of thioanisole (B89551) derivatives are more predictive, efficient, and tailored to specific needs.

Table 1: Potential Applications of AI/ML in 4-Isopropoxythioanisole Research

| AI/ML Application Area | Specific Task for 4-Isopropoxythioanisole | Predicted Outcome |

|---|---|---|

| Reaction Prediction | Identify novel synthetic pathways and catalysts. | Discovery of more efficient and cost-effective synthesis routes. |

| Process Optimization | Analyze manufacturing data to find optimal conditions. | Increased yield, higher purity, and reduced waste. apiary.io |

| Property Prediction | Forecast physicochemical and biological properties. | Accelerated discovery of new applications in materials or medicine. apiary.io |

| Virtual Screening | Screen for potential interactions with biological targets. | Identification of potential pharmaceutical applications. |

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages for the scalable synthesis of 4-Isopropoxythioanisole. This technology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to more selective transformations, increased yields, and higher purity. nih.gov The enhanced heat and mass transfer in flow reactors makes the technology particularly suitable for managing highly exothermic reactions safely, which can be a concern in organosulfur chemistry. nih.govresearchgate.net

The synthesis of related compounds, such as m-nitrothioanisole, has been successfully demonstrated in a continuous-flow process, minimizing the accumulation of hazardous intermediates and proving its capacity for large-scale production. researchgate.net This approach avoids the safety issues associated with certain reagents and intermediates, like diazonium salts, which are often used in the synthesis of aromatic compounds. researchgate.net By employing techniques like polymer-supported reagents and scavengers, flow processes can also reduce the need for traditional workup and purification steps, making the synthesis of 4-Isopropoxythioanisole more efficient and less time-consuming. nih.gov

Bio-inspired Synthetic Approaches

Future synthetic strategies for 4-Isopropoxythioanisole are increasingly drawing inspiration from nature. Bio-inspired synthesis aims to mimic biological processes to create molecules, often under milder and more environmentally friendly conditions. While the production of many bio-based compounds is well-studied, the synthesis of organosulfur compounds from biomass has received less attention but holds significant promise. royalsocietypublishing.org Research has shown that functionally diverse organosulfur molecules can be prepared from biomass-derived starting materials like cellulose, demonstrating a path to producing compounds like 4-Isopropoxythioanisole independent of fossil fuels. royalsocietypublishing.org

Organosulfur compounds are prevalent in nature, for instance in Allium vegetables, and their biosynthetic pathways can offer valuable insights for developing new synthetic methods. nih.gov Another bio-inspired approach involves using plant extracts or other biological systems to facilitate chemical reactions, such as the synthesis of sulfur nanoparticles using leaf extracts, which showcases the potential of green chemistry principles in sulfur chemistry. nih.gov These strategies could lead to novel and sustainable routes for synthesizing the aromatic or thioether components of 4-Isopropoxythioanisole.

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are becoming central to the development of new synthetic methods for thioethers like 4-Isopropoxythioanisole. The focus is on creating processes that are more efficient, use less hazardous materials, and generate minimal waste. researchgate.netacsgcipr.org This includes the development of solvent-free reaction conditions, such as mechanochemistry, which can offer a superior safety profile and reduce waste compared to conventional solvent-based methods. researchgate.net

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches for Thioethers

| Feature | Traditional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Solvents | Often uses dipolar aprotic or CMR solvents. acsgcipr.org | Aims for solvent-free (mechanochemistry) or benign solvents. researchgate.net |

| Reagents | May use hazardous reagents with large molar excesses. acsgcipr.org | Utilizes safer, readily available reagents (e.g., elemental sulfur). nus.edu.sgbohrium.com |

| Catalysis | Often relies on precious metal catalysts. | Explores base metal catalysis, photocatalysis, and biocatalysis. acsgcipr.orgnus.edu.sg |

| Energy | Can require high temperatures and pressures. | Often proceeds under milder, ambient conditions. nus.edu.sg |

| Waste | Generates significant chemical waste requiring treatment. | Designed to minimize waste and by-product formation. researchgate.net |

Exploration of Novel Reactivity Modalities

The field of organosulfur chemistry is continuously evolving, with researchers discovering novel ways to form and functionalize carbon-sulfur bonds. bohrium.com The exploration of these new reactivity modalities could unlock innovative and more direct synthetic routes to 4-Isopropoxythioanisole and its derivatives. For instance, transition-metal-catalyzed reactions, such as those involving rhodium, are being developed to synthesize organosulfur compounds from disulfides and elemental sulfur, which are easier to handle than traditional thiols. mdpi.com

Other emerging strategies include C-H activation and annulation reactions, which allow for the direct functionalization of the thioanisole core, opening pathways to complex molecular architectures. researchgate.net The development of new synthetic methodologies based on the unique reactivity of organosulfur intermediates, such as seleniranium ions in related chalcogen chemistry, could also inspire new approaches. mdpi.com These advanced transformations provide powerful tools for chemists to construct thioether-containing molecules with greater precision and efficiency, paving the way for the discovery of new properties and applications for 4-Isopropoxythioanisole. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-Isopropoxythioanisole |

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-Isopropoxythioanisole, and how should data interpretation be approached?

- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) to analyze proton and carbon environments, focusing on the isopropoxy and thioanisole moieties. For sulfur-containing groups, FT-IR can identify S-O and C-S stretches. Cross-validate with Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. Always compare spectral data with literature values for analogous thioether compounds to resolve ambiguities .

Q. How can researchers design a safe handling protocol for 4-Isopropoxythioanisole in laboratory settings?

- Methodological Answer : Follow hazard mitigation frameworks for organosulfur compounds:

- Use fume hoods and closed systems to minimize inhalation/contact .

- Wear nitrile gloves, safety goggles, and lab coats.

- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Refer to SDS guidelines for emergency spill management and disposal .

Q. What synthetic routes are most effective for producing 4-Isopropoxythioanisole, and how can purity be optimized?

- Methodological Answer :

- Nucleophilic substitution : React 4-chlorothioanisole with isopropyl alcohol under basic conditions (e.g., KOH).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 4-Isopropoxythioanisole in novel reactions?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations to model electron density distribution, focusing on the sulfur atom’s nucleophilicity and steric effects from the isopropoxy group.

- Compare activation energies of proposed reaction pathways (e.g., oxidation to sulfoxide) using software like Gaussian or ORCA. Validate predictions with experimental kinetic studies .

Q. What experimental strategies resolve contradictions in reported stability data for 4-Isopropoxythioanisole under acidic conditions?

- Methodological Answer :

- Controlled variable testing : Systematically vary pH (1–5), temperature (25–60°C), and solvent polarity. Monitor degradation via LC-MS and quantify intermediates.

- Apply statistical error analysis (e.g., ANOVA) to identify significant factors. Reconcile discrepancies by comparing experimental conditions with prior studies (e.g., differences in ionic strength or catalyst presence) .

Q. How can researchers design a study to investigate the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Step 1 : Screen metal ions (e.g., Pd²⁺, Cu²⁺) for complexation using UV-Vis titration to monitor ligand-to-metal charge transfer bands.

- Step 2 : Characterize complexes via X-ray crystallography and cyclic voltammetry.